molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea

Cat. No.: B2910812
CAS No.: 2380035-01-6
M. Wt: 356.5
InChI Key: ZGMSDYNUWPSODO-UHFFFAOYSA-N
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Description

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is a complex organic compound that combines the structural elements of bithiophene and phenylpropylurea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea typically involves a multi-step process. One common method includes the Stille reaction, which is used to couple the bithiophene moiety with other organic fragments . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as oxidative molecular layer deposition (oMLD) can be employed to fabricate robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers . This method allows for precise control over the membrane structure and separation performance.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an organocatalyst in Lewis base-catalyzed Lewis acid mediated reactions, promoting the formation of specific products with high yield and enantiomeric excess . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is unique due to its combination of bithiophene and phenylpropylurea structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both electronic and structural characteristics are important.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSDYNUWPSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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